molecular formula C18H21O2P B14349222 Cyclopentylmethyl diphenylphosphinate CAS No. 91237-89-7

Cyclopentylmethyl diphenylphosphinate

Katalognummer: B14349222
CAS-Nummer: 91237-89-7
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: YCUMUHQIYDAALO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentylmethyl diphenylphosphinate is an organophosphorus compound characterized by the presence of a cyclopentylmethyl group and two phenyl groups attached to a phosphinate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentylmethyl diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with cyclopentylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

(C6H5)2P(O)Cl+C5H9CH2OH(C6H5)2P(O)OCH2C5H9+HCl\text{(C}_6\text{H}_5\text{)}_2\text{P(O)Cl} + \text{C}_5\text{H}_9\text{CH}_2\text{OH} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{P(O)OCH}_2\text{C}_5\text{H}_9 + \text{HCl} (C6​H5​)2​P(O)Cl+C5​H9​CH2​OH→(C6​H5​)2​P(O)OCH2​C5​H9​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentylmethyl diphenylphosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products:

    Oxidation: Formation of diphenylphosphine oxide.

    Reduction: Formation of diphenylphosphine.

    Substitution: Formation of substituted phosphinates with various functional groups.

Wissenschaftliche Forschungsanwendungen

Cyclopentylmethyl diphenylphosphinate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of cyclopentylmethyl diphenylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a ligand, coordinating with metal ions and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Cyclopentylmethyl diphenylphosphinate can be compared with other similar organophosphorus compounds, such as:

  • Diphenylphosphinic acid
  • Cyclopentylmethyl phosphine oxide
  • Diphenylphosphine

Uniqueness: this compound is unique due to its specific combination of cyclopentylmethyl and diphenyl groups, which confer distinct chemical properties and reactivity compared to other organophosphorus compounds.

Eigenschaften

CAS-Nummer

91237-89-7

Molekularformel

C18H21O2P

Molekulargewicht

300.3 g/mol

IUPAC-Name

[cyclopentylmethoxy(phenyl)phosphoryl]benzene

InChI

InChI=1S/C18H21O2P/c19-21(17-11-3-1-4-12-17,18-13-5-2-6-14-18)20-15-16-9-7-8-10-16/h1-6,11-14,16H,7-10,15H2

InChI-Schlüssel

YCUMUHQIYDAALO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.